molecular formula C16H16ClNOS2 B12737629 3-Furancarbothioamide, N-(3-(2-butenylthio)-4-chlorophenyl)-2-methyl- CAS No. 191984-43-7

3-Furancarbothioamide, N-(3-(2-butenylthio)-4-chlorophenyl)-2-methyl-

Cat. No.: B12737629
CAS No.: 191984-43-7
M. Wt: 337.9 g/mol
InChI Key: IJIJQMIKNNBHGJ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Furancarbothioamide, N-(3-(2-butenylthio)-4-chlorophenyl)-2-methyl- is a complex organic compound that belongs to the class of furancarbothioamides. These compounds are characterized by the presence of a furan ring, a thiocarbonyl group, and various substituents that can significantly alter their chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarbothioamide, N-(3-(2-butenylthio)-4-chlorophenyl)-2-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the thiocarbonyl group and the chlorophenyl and butenylthio substituents. Common reagents used in these reactions include sulfur-containing compounds, chlorinating agents, and alkylating agents. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Furancarbothioamide, N-(3-(2-butenylthio)-4-chlorophenyl)-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Furancarbothioamide, N-(3-(2-butenylthio)-4-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that can influence cellular functions, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Furancarboxamides: Compounds with similar structures but different substituents.

    Thiocarboxamides: Compounds with a thiocarbonyl group but different ring structures.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group but different functional groups.

Properties

CAS No.

191984-43-7

Molecular Formula

C16H16ClNOS2

Molecular Weight

337.9 g/mol

IUPAC Name

N-[3-[(E)-but-2-enyl]sulfanyl-4-chlorophenyl]-2-methylfuran-3-carbothioamide

InChI

InChI=1S/C16H16ClNOS2/c1-3-4-9-21-15-10-12(5-6-14(15)17)18-16(20)13-7-8-19-11(13)2/h3-8,10H,9H2,1-2H3,(H,18,20)/b4-3+

InChI Key

IJIJQMIKNNBHGJ-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CSC1=C(C=CC(=C1)NC(=S)C2=C(OC=C2)C)Cl

Canonical SMILES

CC=CCSC1=C(C=CC(=C1)NC(=S)C2=C(OC=C2)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.